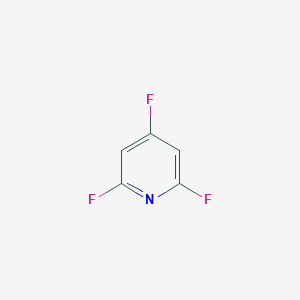

2,4,6-Trifluoropyridine

Overview

Description

2,4,6-Trifluoropyridine is a fluorinated derivative of pyridine, characterized by the presence of three fluorine atoms at the 2, 4, and 6 positions of the pyridine ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. Its molecular formula is C5H2F3N, and it has a molecular weight of 133.07 g/mol .

Mechanism of Action

Target of Action

2,4,6-Trifluoropyridine is a fluorinated pyridine derivative . It is primarily used as an organic synthesis intermediate It has been reported that it can be used to prepare inhibitors for respiratory syncytial virus (rsv) and antifungal medicinal compounds .

Mode of Action

The presence of strong electron-withdrawing fluorine substituents in the aromatic ring can influence its reactivity . Fluoropyridines, including this compound, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Biochemical Pathways

As a potential precursor for the synthesis of rsv inhibitors and antifungal medicinal compounds , it may indirectly influence the biochemical pathways related to these diseases.

Result of Action

As a potential precursor for the synthesis of rsv inhibitors and antifungal medicinal compounds , it may contribute to the therapeutic effects of these drugs.

Action Environment

It should be noted that the compound is classified as highly flammable and corrosive . Therefore, it should be handled with care, preferably in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces .

Biochemical Analysis

Biochemical Properties

It is known that fluoropyridines, such as 2,4,6-Trifluoropyridine, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues

Cellular Effects

It is known that the compound can cause burns of eyes, skin, and mucous membranes . It is also flammable, and its containers may explode when heated

Molecular Mechanism

It is known that the compound can be synthesized from 3,5-dichlorotrifluoropyridine over a palladium catalyst

Temporal Effects in Laboratory Settings

It is known that the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Trifluoropyridine can be synthesized from 3,5-dichloro-2,4,6-trifluoropyridine through a dechlorination reaction using palladium on carbon and ammonium formate. This method yields the desired product with an 85% yield . Another method involves the reaction of pentachloropyridine with potassium fluoride in an anhydrous solvent such as N-methylpyrrolidone at temperatures below 170°C .

Industrial Production Methods: Industrial production of this compound typically involves the use of high-yield reactions and optimized conditions to ensure the efficient production of the compound. The use of phase transfer catalysts and controlled reaction environments are common practices to enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trifluoropyridine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of fluorine atoms makes it highly reactive towards nucleophiles, particularly at the 4-position .

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide and potassium fluoride.

Oxidation and Reduction: Standard oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products: The major products formed from these reactions include various substituted pyridines and fluorinated derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

Scientific Research Applications

2,4,6-Trifluoropyridine is extensively used in scientific research due to its unique properties:

Comparison with Similar Compounds

Pentafluoropyridine: Known for its high reactivity towards nucleophiles, particularly at the 4-position.

2-Fluoropyridine: Exhibits similar reactivity but with only one fluorine atom, making it less electrophilic compared to 2,4,6-Trifluoropyridine.

3,5-Difluoro-2,4,6-triazidopyridine: Used in specialized applications, particularly in radiotherapy and imaging.

Uniqueness: this compound is unique due to the presence of three fluorine atoms, which significantly enhance its reactivity and make it a valuable intermediate in various chemical syntheses. Its ability to undergo selective nucleophilic substitution at specific positions sets it apart from other fluorinated pyridines .

Properties

IUPAC Name |

2,4,6-trifluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3N/c6-3-1-4(7)9-5(8)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDRWXKBKVVUTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382560 | |

| Record name | 2,4,6-Trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3512-17-2 | |

| Record name | 2,4,6-Trifluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3512-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trifluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

ANone: The provided research papers primarily focus on the synthetic chemistry of 2,4,6-trifluoropyridine and its use as a versatile building block for more complex molecules. Therefore, information regarding specific biological targets and downstream effects is not discussed within these papers.

A: this compound has the molecular formula C5H2F3N and a molecular weight of 149.09 g/mol. Spectroscopic data, including NMR data for both oriented and non-oriented molecules, is discussed in several papers. [ [], [] ] For example, researchers observed differing chemical shifts for the α- and γ-azido groups in the 15N NMR spectra of 2,4,6-triazidopyridine, indicating varying reactivity in reactions like cycloaddition and phosphorylation. [ [] ] The vacuum-ultraviolet photoelectron spectra of this compound and other fluoropyridines have also been studied to understand the effects of fluorine substitution on electronic structure. [ [] ]

A: The provided research does not describe any catalytic properties of this compound itself. Instead, it is primarily utilized as a substrate in various reactions, including nucleophilic aromatic substitution and catalytic hydrodefluorination, for the synthesis of specifically fluorinated 4-aminopyridine derivatives. [ [] ]

A: Density functional theory (DFT) calculations have been employed to study the NMR JFF spin-spin coupling constants in this compound and other fluorinated pyridines. [ [] ] These calculations help to understand the relative importance of different electronic contributions (Fermi contact, spin-dipolar, etc.) to the observed coupling constants.

ANone: The provided papers do not delve into detailed stability studies or formulation strategies for this compound.

A: While specific SHE regulations are not discussed, one paper mentions a chemical burn incident involving 3,5-dichloro-2,4,6-trifluoropyridine. [ [] ] This emphasizes the importance of proper handling, personal protective equipment, and adherence to safety guidelines when working with this compound and related fluorinated pyridines.

ANone: The papers do not focus on specific applications of this compound that would necessitate discussing alternatives or substitutes. The research primarily highlights its utility as a synthetic building block.

ANone: Researchers utilize various tools and resources for studying this compound, including:

- Spectroscopic techniques: NMR spectroscopy (including 15N NMR), vacuum-ultraviolet photoelectron spectroscopy [ [], [], [] ]

- Computational methods: Density Functional Theory (DFT) calculations [ [] ]

- Synthetic chemistry techniques: Nucleophilic aromatic substitution, catalytic hydrodefluorination [ [] ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B32516.png)

![(1S,2S,3S,5S)-5-Amino-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol](/img/structure/B32547.png)

![5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-6-amine](/img/structure/B32559.png)

![2-[[6-Amino-3-(phenylmethyl)-3H-purin-8-yl]thio]acetic Acid](/img/structure/B32560.png)